7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a carbonyl chloride group at the 4-position, a chlorine atom at the 7-position, a methyl group at the 8-position, and a 4-isobutoxyphenyl substituent at the 2-position. The isobutoxy group introduces steric bulk and lipophilicity, influencing solubility and receptor interactions.
Properties
IUPAC Name |
7-chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO2/c1-12(2)11-26-15-6-4-14(5-7-15)19-10-17(21(23)25)16-8-9-18(22)13(3)20(16)24-19/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXAMOKJJGBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001142063 | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160255-92-4 | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001142063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₁₉H₁₉Cl₂NO₂
- Molecular Weight : 388.29 g/mol
- CAS Number : 1160256-00-7
- MDL Number : MFCD03422856
Research indicates that quinoline-based compounds, including this compound, exhibit inhibitory effects on several enzymes involved in DNA processes. These compounds can intercalate into DNA, altering the conformation and inhibiting the activity of DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation.
Key Findings:
- Inhibition of DNMTs : The compound has been shown to inhibit human DNMT1 and Clostridioides difficile CamA with low micromolar potency. This inhibition leads to hypomethylation of DNA, which is significant for therapeutic applications in cancer treatment .
- DNA Intercalation : The compound's structure allows it to intercalate into DNA via the minor groove, causing conformational changes that hinder the catalytic activity of associated enzymes .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Study on Quinoline Analogs : A study characterized various quinoline analogs, including those similar to this compound. It was found that these compounds could effectively inhibit DNMTs and other DNA-interacting enzymes such as polymerases and base excision repair glycosylases .
- Cancer Treatment Potential : The activation of the p53 pathway in cancer cells by these compounds suggests their role in eliciting a DNA damage response, making them potential candidates for further development in cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinoline Core
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
- Structural Difference : Replaces the isobutoxy group with an isopropylphenyl moiety.
- Impact : The isopropyl group reduces oxygen-related polarity, increasing hydrophobicity compared to the isobutoxy analog. This may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Relevance : Used in kinase inhibitor studies, where lipophilicity is critical for target binding .
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride
- Structural Difference : Features a dichlorophenyl group at the 2-position.
- Impact : The electron-withdrawing chlorine atoms increase electrophilicity at the carbonyl chloride, enhancing reactivity toward nucleophiles (e.g., amines in carboxamide formation). This compound shows higher thermal stability (decomposition >250°C) compared to the isobutoxy variant .
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid
- Structural Difference : Substitutes the phenyl group with a thiophene ring bearing an ethyl group.
- Impact : The thiophene introduces sulfur-based conjugation, altering electronic properties. The carboxylic acid derivative (CAS 777877-61-9) has lower logP (2.1) than the carbonyl chloride, suggesting better solubility in polar solvents .
Functional Group Modifications
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Structural Difference : Shifts the chlorine atom to the 8-position and replaces the carbonyl chloride with a carboxylic acid.
- Impact: The carboxylic acid group increases hydrogen-bonding capacity, improving solubility in DMSO and methanol. However, it reduces electrophilicity, making it less reactive in amide coupling reactions compared to the carbonyl chloride .
Crystallinity and Thermal Properties
- Crystalline Forms of Carboxamide Derivatives : Patent data highlight that analogs with methoxyazetidine or methylthio groups (e.g., European Patent Bulletin 2024) exhibit distinct crystalline forms, which correlate with improved bioavailability. The isobutoxy variant’s crystallization behavior remains understudied but is hypothesized to differ due to its bulkier substituent .
Preparation Methods
Overview
7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound featuring a quinoline backbone and a carbonyl chloride group, which enhances its reactivity. The molecular formula of this compound is C21H19Cl2NO2. It is primarily used as a reactive intermediate in organic synthesis for preparing amides, esters, and other derivatives.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include the following steps, starting from readily available materials:
- Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another method involves Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
- Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Attachment of the Isobutoxyphenyl Group: This step involves the alkylation of the quinoline core with an isobutoxyphenyl derivative, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
- Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid group to a carbonyl chloride group using reagents like oxalyl chloride ((COCl)2) or thionyl chloride (SOCl2).
Optimization Parameters and Conditions
Key parameters for optimizing the synthesis include:
- Catalyst selection : Use of PdCl2(PPh3)2 or Pd(OAc)2 for coupling reactions.
- Temperature control : Reactions typically proceed at 80–100°C in solvents like DMF or acetic acid.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).
Characterization Methods
The compound is characterized to confirm structural integrity and purity using the following methods:
- Spectroscopy : 1H/13C NMR (δ 8.5–9.0 ppm for quinoline protons; carbonyl chloride signal at ~170 ppm).
- Mass spectrometry : HRMS (high-resolution) to confirm molecular ion peaks (e.g., [M+H]+).
- Elemental analysis : Matches calculated C, H, N, Cl percentages.
- Critical Note : Monitor for hydrolytic degradation (e.g., via FT-IR; carbonyl chloride peak at ~1770 cm−1).
Data Table: Synthesis Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline core formation | Benzaldehyde derivative, amino ketone, 100°C, 12h | 60–75 |
| Chlorination | SOCl2, reflux, 4h | 85–90 |
Mitigation of By-products
| By-Product | Mitigation Strategy | Efficiency (%) |
|---|---|---|
| Hydrolysis | Strict anhydrous conditions | >95 |
| Dimerization | Lower reaction temperature (60°C) | 90 |
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride in laboratory settings?
- Methodological Answer :
- PPE and Ventilation : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods or local exhaust ventilation to avoid inhalation of vapors or aerosols .
- Moisture Control : Store in airtight containers under inert gas (e.g., argon) due to the compound’s reactive carbonyl chloride group. Desiccants like silica gel should be used in storage areas .
- Spill Management : Neutralize spills with dry sand or sodium bicarbonate, followed by ethanol rinsing. Avoid water to prevent hydrolysis .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and purity. Compare coupling constants with analogous quinoline derivatives (e.g., 7-chloro-8-methylquinoline structures in ) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
- X-ray Crystallography : For absolute conformation analysis, as demonstrated for structurally related 8-(4-chlorobenzylidene)quinoline derivatives .
Q. What synthetic routes are effective for introducing the 4-isobutoxyphenyl group into the quinoline scaffold?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ with SPhos ligand in a 2M K₂CO₃/DMF system. React 7-chloro-8-methylquinoline-4-carbonyl chloride with 4-isobutoxyphenylboronic acid at 80–100°C for 12–24 hours .
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize in ethanol for high-purity yields .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) with ligands like PCy₃ or XPhos to enhance cross-coupling efficiency. Monitor reaction progress via TLC .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with toluene/ethanol mixtures. Higher polarity solvents may improve boronic acid solubility but risk hydrolysis of the carbonyl chloride .
- Moisture Mitigation : Use molecular sieves or anhydrous MgSO₄ to scavenge trace water, which can deactivate catalysts .
Q. How should conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodological Answer :
- Impurity Analysis : Perform HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts. Compare retention times with standards .
- Dynamic NMR Studies : Heat samples to 50–60°C in DMSO-d₆ to assess rotational barriers of the isobutoxyphenyl group, which may cause signal splitting .
- Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and match experimental data .
Q. What strategies are effective for studying the reactivity of the carbonyl chloride group in nucleophilic acyl substitution?
- Methodological Answer :
- Kinetic Profiling : React with amines (e.g., benzylamine) in THF at 0–25°C. Monitor reaction progress via in-situ IR (disappearance of C=O stretch at ~1770 cm⁻¹) .
- Competitive Nucleophile Studies : Compare reactivity with alcohols vs. thiols using GC-MS to quantify product ratios. Tertiary alcohols may show steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the carbonyl carbon, while protic solvents (e.g., MeOH) may slow reactions due to hydrogen bonding .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450). Parameterize the carbonyl chloride’s partial charges via RESP/ESP fitting .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the quinoline core and protein active sites .
- QSAR Analysis : Corporate substituent effects (e.g., Cl, isobutoxy) into quantitative structure-activity relationship models to optimize bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
